![molecular formula C₁₈¹³C₆H₂₁F₂NO₃ B1140600 (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one CAS No. 438624-68-1](/img/structure/B1140600.png)

(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

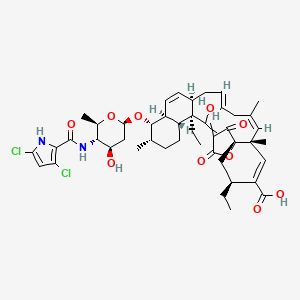

The compound is related to a class of azetidin-2-ones, known for their various biological activities and chemical properties. Azetidin-2-ones, or β-lactams, are core structures in numerous bioactive compounds, including antibiotics and cholesterol absorption inhibitors. The presence of fluorophenyl groups and a hydroxylated cyclohexadienyl moiety in the compound suggests it could have unique physical and chemical properties, as well as biological activity (Rosenblum et al., 1998).

Synthesis Analysis

The synthesis of related azetidin-2-ones involves strategic modifications to enhance activity and stability by blocking potential sites of detrimental metabolic oxidation. For instance, the design of SCH 58235, a potent cholesterol absorption inhibitor, involved the consideration of putative metabolite structures to enhance efficacy and reduce metabolic liabilities (Rosenblum et al., 1998). Similar synthetic strategies might be employed for the compound , focusing on optimizing the placement of fluorine atoms and hydroxyl groups.

Molecular Structure Analysis

The structural analysis of azetidin-2-ones reveals that substituents like hydroxyl, fluoro, and methoxy groups significantly affect the IR absorption and NMR frequencies, particularly the carbonyl group's frequencies. These effects are crucial for understanding the compound's reactivity and interactions (Singh & Pheko, 2008).

Chemical Reactions and Properties

Azetidin-2-ones are known for their involvement in various chemical reactions, serving as intermediates in synthesizing more complex molecules. Their reactivity can be tailored by the introduction of functional groups, as seen in the synthesis of trifluoromethyl-containing compounds from 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones, highlighting the versatility of azetidin-2-ones in chemical synthesis (Dao Thi Hang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Cholesterol Absorption Inhibition : This compound, also known as Ezetimibe, is notably recognized for its potent and selective inhibition of intestinal cholesterol absorption. This action leads to a reduction in plasma cholesterol levels in various models of hypercholesterolemia, as demonstrated in studies involving hamsters and monkeys (van Heek et al., 2001).

Metabolic Pathways and Biotransformation : Research has identified the key enzymes responsible for the glucuronidation of Ezetimibe, such as UGT1A1, UGT1A3, and UGT2B15, which play a significant role in its metabolic processing in the human body (Ghosal et al., 2004).

Pharmacological Properties : Its crystal structure and physicochemical properties have been extensively studied, enhancing the understanding of its interactions and efficacy as a medication (Brüning et al., 2010).

Synthesis and Structural Transformation : Studies have explored the synthesis and structural transformation of Ezetimibe through various processes like microbial reduction and fungal biotransformation, which is important for its manufacturing and understanding its derivatives (Kyslíková et al., 2010); (Pervaiz et al., 2014).

Eigenschaften

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1/i3+1,4+1,11+1,12+1,16+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-OGKRFXRMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=C(C=C3)F)[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963132 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ezetimibe 13C6 | |

CAS RN |

438624-68-1 |

Source

|

| Record name | 1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-[4-hydroxy(~13~C_6_)phenyl]azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-1,3-benzothiazol-2(3H)-ylidene)but-2-en-1-ylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)methyl]-4-oxo-4,5-dihydro-1,3-thiazol-3-ium iodide](/img/structure/B1140517.png)

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)

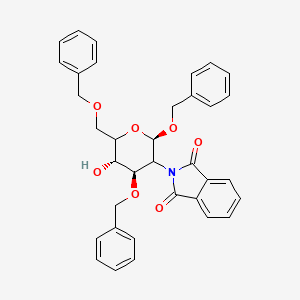

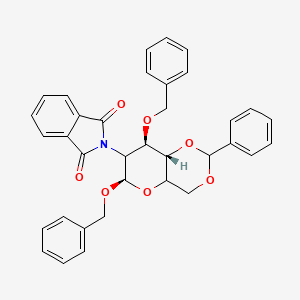

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)